REACTION_CXSMILES
|
[BH4-].[Na+].Cl[C:4]1([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH:5]1[F:7].O.Cl>CN1C(=O)CCC1.O.O.O.O.O.O.[Co](Cl)Cl.C1(C)C=CC=CC=1>[F:7][CH:5]1[CH2:6][CH:4]1[C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9] |f:0.1,6.7.8.9.10.11.12|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[Co](Cl)Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
8.75 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tert-butyl 1-chloro-2-fluoro-cyclopropane-1-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1(C(C1)F)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
compound ( 1a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring with a stirring blade at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction mixture under ice cooling
|
Type
|
ADDITION
|
Details
|
After completion of dropwise addition
|
Type
|
ADDITION
|
Details
|
was added to the resultant
|
Type
|
CUSTOM
|
Details
|
reaction mixture at the same temperature
|
Type
|
WASH
|
Details
|
The resultant toluene layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
to thereby yield a toluene solution
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1C(C1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.3 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |